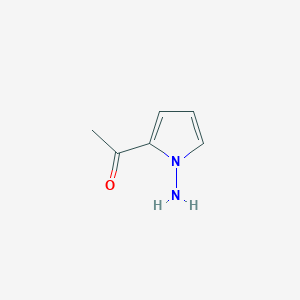
1-(1-Amino-1H-pyrrol-2-yl)ethanone
Vue d'ensemble
Description
1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-(1-Amino-1H-pyrrol-2-yl)ethanone has been explored for its potential therapeutic properties:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects. A study highlighted that certain pyrrole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a scaffold for developing new antibiotics .
- Antitubercular Properties : The compound has been evaluated for its potential in treating tuberculosis. In vitro studies demonstrated that several derivatives displayed notable efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Biological Research
The compound's ability to interact with biological systems makes it a candidate for further exploration:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical targets in drug development for bacterial infections .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate:
- Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its amino group can participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical structures .
Case Study 1: Antibacterial Activity
A recent study synthesized various derivatives of this compound and tested their antibacterial properties. The results indicated that certain modifications to the pyrrole ring significantly enhanced antimicrobial activity, particularly against resistant strains of bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 0.8 | Strong |
| Derivative B | 4.0 | Moderate |
| Derivative C | 100 | Weak |
This demonstrates the potential of this compound as a lead structure for developing novel antibiotics.
Case Study 2: Enzyme Inhibition
In another research effort, molecular docking studies were conducted to assess the binding affinity of this compound derivatives to DHFR. The findings revealed strong binding interactions, supporting further development as an enzyme inhibitor.
| Derivative | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| Compound X | -9.5 | DHFR |
| Compound Y | -8.7 | DHFR |
| Compound Z | -7.9 | DHFR |
These results suggest the viability of these compounds in designing effective enzyme inhibitors.
Propriétés
Numéro CAS |
158883-64-8 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-(1-aminopyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3 |
Clé InChI |
MGEJYYWLTJVEJS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1N |
SMILES canonique |
CC(=O)C1=CC=CN1N |
Synonymes |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














